molecular formula C12H16N2O2 B4235167 1,1-diethoxy-1H-isoindol-3-amine CAS No. 23395-07-5

1,1-diethoxy-1H-isoindol-3-amine

Cat. No. B4235167
CAS RN: 23395-07-5
M. Wt: 220.27 g/mol
InChI Key: RGWUEQLFDNYVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-diethoxy-1H-isoindol-3-amine is a chemical compound that belongs to the class of isoindole derivatives. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1,1-diethoxy-1H-isoindol-3-amine is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, 1,1-diethoxy-1H-isoindol-3-amine has been found to bind to metal ions, which can lead to changes in their electronic properties.
Biochemical and Physiological Effects
1,1-diethoxy-1H-isoindol-3-amine has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase enzymes. It can also inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. Additionally, 1,1-diethoxy-1H-isoindol-3-amine can reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1-diethoxy-1H-isoindol-3-amine in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in a wide range of applications. However, one of the limitations is its potential toxicity, which can affect the accuracy of the experimental results. Additionally, the compound's stability and solubility can also be a challenge in some experiments.

Future Directions

There are several future directions for the research and development of 1,1-diethoxy-1H-isoindol-3-amine. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential use in organic electronics and optoelectronics. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and modifications of the compound could lead to new applications and improved performance.

Scientific Research Applications

1,1-diethoxy-1H-isoindol-3-amine has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used as a fluorescent probe for detecting metal ions and as a ligand for catalysis. Additionally, 1,1-diethoxy-1H-isoindol-3-amine has been investigated for its potential use in organic electronics and optoelectronics.

properties

IUPAC Name

3,3-diethoxyisoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUEQLFDNYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=N1)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388094
Record name SBB039373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23395-07-5
Record name SBB039373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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